![molecular formula C13H28O B14221967 1-[(Pentan-3-yl)oxy]octane CAS No. 625831-10-9](/img/structure/B14221967.png)
1-[(Pentan-3-yl)oxy]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Pentan-3-yl)oxy]octane is an organic compound characterized by its unique molecular structure, which includes an octane backbone with a pentan-3-yl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pentan-3-yl)oxy]octane typically involves the reaction of octanol with pentan-3-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of octanol reacts with the hydroxyl group of pentan-3-ol to form the ether bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Pentan-3-yl)oxy]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether bond can be cleaved under acidic or basic conditions, leading to the formation of octanol and pentan-3-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Octanol and pentan-3-ol.
Scientific Research Applications
1-[(Pentan-3-yl)oxy]octane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 1-[(Pentan-3-yl)oxy]octane exerts its effects is primarily through its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport.
Comparison with Similar Compounds
- 1-[(Butan-2-yl)oxy]octane
- 1-[(Hexan-4-yl)oxy]octane
- 1-[(Heptan-5-yl)oxy]octane
Comparison: 1-[(Pentan-3-yl)oxy]octane is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
625831-10-9 |
|---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
1-pentan-3-yloxyoctane |
InChI |
InChI=1S/C13H28O/c1-4-7-8-9-10-11-12-14-13(5-2)6-3/h13H,4-12H2,1-3H3 |
InChI Key |
VUBVXAZFBQUJOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


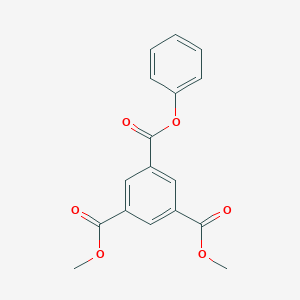
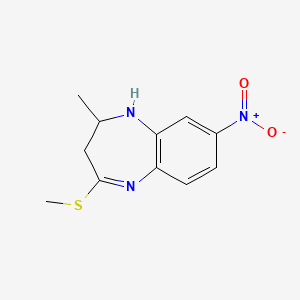
![Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-](/img/structure/B14221910.png)
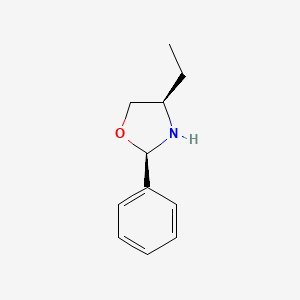
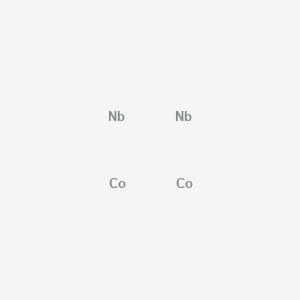
![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
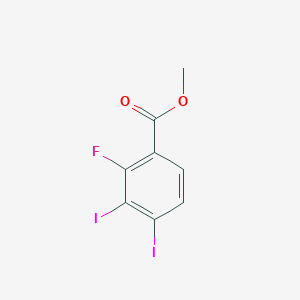
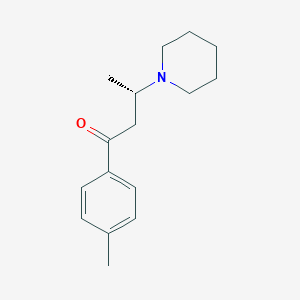
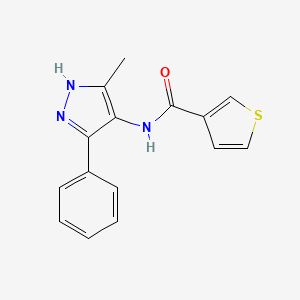
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)

